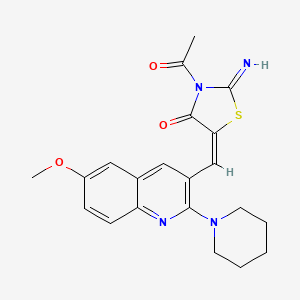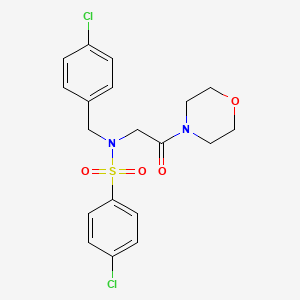
4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of 4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and pathways involved in the disease process. For instance, in cancer research, it has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell proliferation. In inflammation research, it has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been found to induce cell cycle arrest, inhibit angiogenesis, and increase the expression of tumor suppressor genes. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In neurological disorder research, it has been found to have potential neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide in lab experiments is its potential therapeutic applications in various diseases. It is also relatively easy to synthesize and purify. However, one of the limitations is that its exact mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic effects. Additionally, its potential toxicity and side effects need to be carefully evaluated in future studies.
Zukünftige Richtungen
There are several future directions for the research on 4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and optimize its therapeutic effects in various diseases. Another direction is to evaluate its potential toxicity and side effects in preclinical and clinical studies. Additionally, its pharmacokinetic and pharmacodynamic properties need to be carefully evaluated to determine its optimal dosage and administration route. Finally, the development of novel analogs and derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Future studies may lead to the development of more effective and selective therapeutic agents based on this compound.
Synthesemethoden
The synthesis of 4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide involves the reaction of 4-chlorobenzylamine with 2-(morpholino-2-oxoethyl)benzenesulfonyl chloride in the presence of a base. The reaction yields the desired compound, which can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines. In neurological disorder research, it has been studied for its potential neuroprotective effects.
Eigenschaften
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4S/c20-16-3-1-15(2-4-16)13-23(14-19(24)22-9-11-27-12-10-22)28(25,26)18-7-5-17(21)6-8-18/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAUUYKCDDBUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

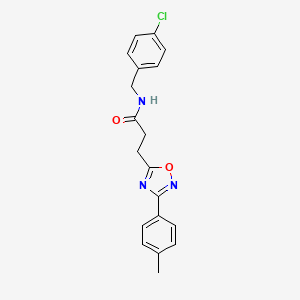
![3-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7718338.png)

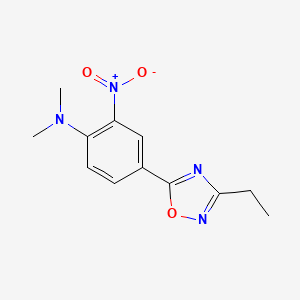
![4-acetyl-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718352.png)

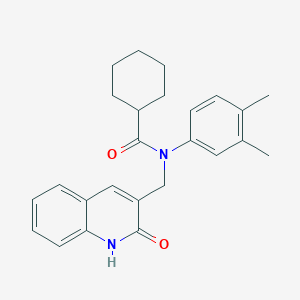
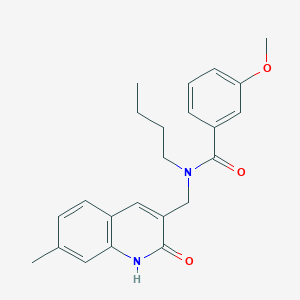
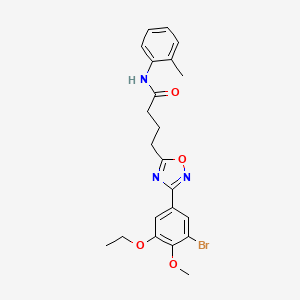
![N-(2-ethyl-6-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718393.png)
